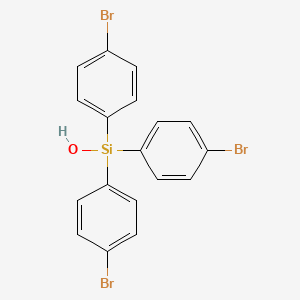

Tris(4-bromophenyl)silanol

描述

Significance of Organosilicon Chemistry in Contemporary Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern chemical research and industrial applications. wikipedia.orgbeilstein-journals.org These compounds are notable for their unique properties, which often differ significantly from their purely organic counterparts. wikipedia.org The field has expanded dramatically since its early explorations, moving from academic curiosities to essential components in a vast array of technologies. researchgate.netsbfchem.com

The versatility of organosilicon compounds stems from the distinct characteristics of the silicon atom. Its larger size and lower electronegativity compared to carbon lead to longer, weaker, and more polarized carbon-silicon bonds. wikipedia.org This inherent polarity makes the silicon atom susceptible to nucleophilic attack, a feature that is extensively exploited in organic synthesis. wikipedia.org

Contemporary research in organosilicon chemistry is vibrant and multifaceted, with significant efforts directed towards the development of novel synthetic methodologies, advanced materials, and catalysts. researchgate.netresearchgate.net Scientists are continually exploring the use of organosilicon compounds as building blocks for complex molecules, as reagents in stereoselective synthesis, and as precursors to high-performance polymers and materials with applications in electronics, aerospace, and medicine. beilstein-journals.orgresearchgate.netsbfchem.com The ability to fine-tune the electronic and steric properties of organosilicon compounds by modifying the organic substituents attached to the silicon atom provides a powerful tool for designing molecules with specific functions.

Role of Silanols as Molecular Building Blocks and Catalysts

Within the broad class of organosilicon compounds, silanols (R₃SiOH) represent a particularly important and versatile subgroup. Characterized by the presence of a hydroxyl group directly bonded to a silicon atom, silanols are analogous to alcohols in organic chemistry. However, the Si-OH group exhibits unique chemical behavior that makes silanols highly valuable as molecular building blocks and catalysts. nih.gov

As molecular building blocks, silanols are instrumental in the construction of complex supramolecular architectures and materials. mdpi.comnih.govresearchgate.net The hydroxyl group of a silanol (B1196071) can participate in hydrogen bonding, directing the self-assembly of molecules into ordered structures. mdpi.com This property is harnessed in the creation of porous materials, such as certain types of zeolites and metal-organic frameworks, which have applications in gas storage, separation, and catalysis. mdpi.comnih.gov The ability of silanols to form stable siloxane bonds (Si-O-Si) through condensation reactions is fundamental to the synthesis of silicones, a major class of industrial polymers. wikipedia.org

In the realm of catalysis, silanols have emerged as powerful tools in organic synthesis. acs.org They can act as catalysts themselves or as ligands for metal-based catalysts. acs.orgdigitellinc.com The acidic nature of the silanol proton and the Lewis acidity of the silicon atom enable silanols to activate substrates and facilitate a variety of chemical transformations. nih.gov Chiral silanols have been developed as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products, which is of critical importance in the pharmaceutical industry. digitellinc.comrsc.orgchemrxiv.org Furthermore, the silanol group can act as a temporary tether, directing a catalytic reaction to a specific site on a molecule, thereby controlling the regioselectivity of the transformation. acs.org

Specific Focus on Tris(4-bromophenyl)silanol: An Overview

This compound is a specific triarylsilanol that has garnered significant attention in recent chemical research. This compound features a central silicon atom bonded to a hydroxyl group and three 4-bromophenyl groups. The presence of the bromine atoms on the phenyl rings significantly influences the electronic properties of the molecule, enhancing its utility in various applications.

Recent studies have highlighted the potential of this compound as a catalyst, particularly in amidation reactions. acs.orgresearchgate.net It has been identified as a highly active catalyst for the direct formation of amides from carboxylic acids and amines, a fundamental transformation in organic chemistry. researchgate.net The electron-withdrawing nature of the bromo-substituted aryl groups is believed to enhance the Lewis acidity of the silicon center, thereby facilitating the catalytic cycle. acs.org

Beyond its catalytic activity, this compound serves as a valuable synthetic intermediate and building block. For instance, it has been used in the synthesis of microporous organic frameworks, demonstrating its utility in the construction of functional materials. researchgate.net Its well-defined structure and predictable reactivity make it a useful model compound for studying the fundamental properties and reactions of triarylsilanols.

The synthesis of this compound itself is well-documented, typically involving the hydrolysis of the corresponding tris(4-bromophenyl)silane (B11956378). acs.orgrsc.orgnih.gov This straightforward preparation, coupled with its interesting catalytic and structural properties, ensures that this compound will continue to be a compound of interest in the field of organosilicon chemistry.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

58101-99-8 |

|---|---|

分子式 |

C18H13Br3OSi |

分子量 |

513.1 g/mol |

IUPAC 名称 |

tris(4-bromophenyl)-hydroxysilane |

InChI |

InChI=1S/C18H13Br3OSi/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,22H |

InChI 键 |

RSOLKEXGKINTAP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O)Br |

产品来源 |

United States |

Synthetic Methodologies for Tris 4 Bromophenyl Silanol and Its Precursors

Established Synthetic Pathways for Tris(4-bromophenyl)silanol

The most common route to this compound involves the preparation of a stable silane (B1218182) precursor, which is subsequently converted to the target silanol (B1196071).

This compound is effectively prepared from its corresponding silane, Tris(4-bromophenyl)silane (B11956378). The conversion of the Si-H bond in the silane to a Si-OH group represents the final step in this synthetic sequence. One established procedure involves the hydrolysis of the silane precursor. For instance, this compound can be synthesized from Tris(4-bromophenyl)silane in high yield. acs.orgnih.gov A typical purification method involves passing the crude product through a silica (B1680970) plug, first eluting with hexane (B92381) to remove non-polar impurities, followed by elution with diethyl ether to isolate the desired product. acs.org This process yields this compound as a white solid with a reported yield of 97% and a melting point of 125.9–126.5 °C. acs.orgnih.gov

Another related reaction starting from Tris(4-bromophenyl)silane is its conversion to Hexa(4-bromophenyl)disiloxane. This transformation can be achieved by dissolving the silane in tetrahydrofuran (B95107) (THF) and treating it with indium(III) bromide and aqueous sodium hydroxide. rsc.org

Organolithium reagents and silane halides are fundamental to constructing the core structure of this compound precursors. The general strategy involves the reaction of an aryl lithium species, generated in situ from an aryl bromide, with a suitable silicon halide.

A key precursor, tris(4-bromophenyl)chlorosilane, is synthesized using this approach. In a one-pot method, 1,4-dibromobenzene (B42075) is dissolved in dry ether and cooled to -76 °C, followed by the addition of n-butyllithium (n-BuLi). internationaljournalssrg.org The resulting aryllithium reagent is then treated with tetrachlorosilane (B154696) (SiCl₄) to yield tris(4-bromophenyl)chlorosilane in 82% yield after 24 hours. internationaljournalssrg.org This chlorosilane can then be hydrolyzed to the desired silanol.

Similarly, the synthesis of (chloromethyl)triphenylsilane, a related compound, is achieved by reacting phenyllithium (B1222949) with (chloromethyl)trichlorosilane. google.com This highlights the general utility of combining an organolithium reagent with a chlorosilane to form triaryl-substituted silicon compounds. google.com

Strategies for the Synthesis of Key Intermediates

Tris(4-bromophenyl)silane is a crucial intermediate that can be synthesized with high efficiency. A common laboratory preparation involves the reaction of 1,4-dibromobenzene with n-butyllithium to form the 4-bromophenyllithium reagent. This is followed by a reaction with trichlorosilane (B8805176) (HSiCl₃). nih.gov This procedure, followed by recrystallization from hexane, yields Tris(4-bromophenyl)silane as white crystalline needles with a high yield of 90%. nih.gov

| Starting Materials | Reagents | Solvent | Yield | Physical Appearance | Melting Point (°C) |

|---|---|---|---|---|---|

| 1,4-dibromobenzene | n-BuLi, Trichlorosilane | Not specified | 90% | White crystalline needles | 109.9–110.5 |

The bromine atoms on the phenyl rings of this compound and its precursors offer valuable handles for further functionalization. These functional group interconversions (FGIs) allow for the creation of a diverse range of derivatives.

One example of such derivatization is the Heck coupling reaction. Tris(4-bromophenyl)(methyl)silane, a closely related intermediate, can be reacted with 4-vinylpyridine (B31050) in a Heck coupling to synthesize tris(4-(pyridine-4-vinyl)phenyl)methylsilane, a novel tridentate ligand. eurjchem.com This demonstrates the potential to use palladium-catalyzed cross-coupling reactions to modify the bromo-aryl structure.

Another important FGI is the conversion of the aryl-bromide to a carboxylic acid. This can be accomplished on the related hexa(4-bromophenyl)disiloxane by treatment with n-butyllithium followed by quenching with carbon dioxide (CO₂). rsc.org This lithiation-carboxylation sequence transforms the bromo-functionalized compound into hexa(4-carboxyphenyl)disiloxane, showcasing a pathway to introduce carboxyl groups. rsc.org Such strategies are part of a broader class of reactions where haloarenes are converted into other functional groups, such as phenols or carboxylic acids. researchgate.netsolubilityofthings.com The synthesis of tetrakis(4-hydroxyphenyl)silane from tetrakis(4-bromophenyl)silane (B1601375) further illustrates the conversion of aryl bromides to hydroxyl groups, a key transformation for creating new building blocks for molecular construction. researchgate.net

Advanced Synthetic Approaches and Scalability Considerations

Efforts to improve the synthesis of triarylsilanes and their derivatives focus on increasing efficiency, reducing cost, and enhancing scalability. The development of one-pot syntheses is a significant step in this direction. The preparation of tris(4-bromophenyl)chlorosilane via a one-pot method is described as more benign, less expensive, and higher yielding compared to multi-step pathways. internationaljournalssrg.org

For large-scale production, adapting batch processes to continuous flow systems is a modern approach to enhance scalability and safety. While not specifically detailed for this compound, the development of flow conditions for reactions involving similar aryl bromide precursors is an active area of research. princeton.edu For example, multigram synthesis of complex molecules has been achieved using flow reactors, which can mitigate issues like precipitate formation that can hinder large-scale batch reactions. princeton.edu Scaling up the synthesis of related tetrahedral monomers, such as tetrakis(4-bromophenyl)silane, has been achieved by modifying existing protocols to enable gram-scale production, a necessary step for their use in constructing larger molecular architectures. researchgate.net

| Product | Precursor(s) | Key Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| This compound | Tris(4-bromophenyl)silane | Hydrolysis | 97% | acs.orgnih.gov |

| Tris(4-bromophenyl)chlorosilane | 1,4-dibromobenzene, Tetrachlorosilane | n-BuLi | 82% | internationaljournalssrg.org |

| Tris(4-bromophenyl)silane | 1,4-dibromobenzene, Trichlorosilane | n-BuLi | 90% | nih.gov |

| Hexa(4-bromophenyl)disiloxane | Tris(4-bromophenyl)silane | Indium(III) bromide, NaOH | 88% | rsc.org |

Nickel(0)-Catalyzed Cross-Coupling Methods

The synthesis of triarylsilanes, the direct precursors to triarylsilanols, can be effectively achieved through nickel-catalyzed cross-coupling reactions. This methodology is particularly useful for creating carbon-silicon (C-Si) bonds. The process generally involves the reaction of an aryl halide with a silicon-containing reagent in the presence of a Nickel(0) catalyst.

A primary route to obtaining Tris(4-bromophenyl)silane involves the coupling of a 4-bromophenyl Grignard reagent with a silicon electrophile like trichlorosilane. While this specific transformation is well-established, the use of nickel catalysis in related systems provides a framework for this synthesis. For instance, Ni(0)-catalyzed cross-coupling reactions are known to effectively couple aryl halides with various nucleophiles. nih.gov The catalytic cycle for such a reaction typically begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent nickel(0) complex. rsc.org This is followed by transmetalation with an organometallic reagent (e.g., a Grignard reagent, Ar'-MgBr) and concludes with reductive elimination to yield the cross-coupled product (Ar-Ar') and regenerate the Ni(0) catalyst.

In the context of synthesizing Tris(4-bromophenyl)silane, a plausible pathway involves the in situ generation of a Ni(0) species from a more stable Ni(II) precatalyst, such as NiCl₂, through reduction. acs.org This active Ni(0) catalyst then facilitates the coupling of the 4-bromophenyl moiety to the silicon center. Research on dual photoredox nickel-catalyzed silylation of aryl bromides using hydrosilanes further highlights nickel's role in forming C(sp²)–Si bonds. rsc.org In these systems, a Ni(0) complex undergoes oxidative addition with the aryl bromide, followed by reaction with a silyl (B83357) radical to form the arylsilane product. rsc.org

The general applicability of nickel catalysts for coupling unactivated alkyl bromides with silicon nucleophiles under mild conditions also supports its utility in these syntheses. organic-chemistry.org

Table 1: Illustrative Nickel(0)-Catalyzed Cross-Coupling for Arylsilane Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Ligand | Reductant (for Ni(II) precatalyst) | Product Type |

|---|---|---|---|---|---|

| Aryl Halide (e.g., 4-bromochlorobenzene) | Arylboronic Acid | NiCl₂ | dppf, PPh₃ | BuLi | Biaryl |

| Aryl Bromide | Hydrosilane (e.g., (TMS)₃SiH) | NiBr₂ / Ir photocatalyst | dtbpy | Visible Light | Arylsilane |

| Alkyl Bromide | Vinyl Chlorosilane | NiBr₂·diglyme | - | - | Alkylsilane |

This table presents examples of nickel-catalyzed cross-coupling reactions to illustrate the methodology's principles. Specific conditions for the direct synthesis of Tris(4-bromophenyl)silane via this method may vary.

Indium(III)-Catalyzed Hydrosilane Oxidation Modifications

The conversion of the stable precursor, Tris(4-bromophenyl)silane, into the target compound, this compound, can be accomplished through oxidation. A notable method involves a modification of an Indium(III)-catalyzed protocol for hydrosilane oxidation. This approach first converts the hydrosilane into a disiloxane (B77578), which is subsequently cleaved to yield the desired silanol.

Specifically, Tris(4-bromophenyl)silane can be converted to its corresponding hexa-substituted disiloxane, 1,1,1,3,3,3-hexakis(4-bromophenyl)disiloxane, through an In(III)-catalyzed oxidation. This intermediate can then be subjected to cleavage to produce this compound. The cleavage of the Si-O-Si bond in disiloxanes to form silanols is a known process, often achieved through hydrolysis. nih.govresearchgate.net The reaction can proceed to an equilibrium mixture containing the starting disiloxane, the resulting silanols, and a symmetrical disiloxane. nih.govresearchgate.netumn.edu

Indium(III) halides and salts are recognized as effective catalysts for a variety of organic transformations due to their ability to act as π-Lewis acids, activating unsaturated systems for nucleophilic attack. researchgate.netnih.gov This catalytic activity extends to the activation of hydrosilanes. For example, Indium(III) bromide (InBr₃) has been shown to catalyze the hydrosilylation of various functional groups. While the direct In(III)-catalyzed oxidation of Tris(4-bromophenyl)silane to the silanol is part of a multi-step process, the use of indium catalysts in hydrosilylation and related transformations is well-documented. rsc.org For instance, the B(C₆F₅)₃-catalyzed reduction of various compounds using hydrosilanes as the hydride source underscores the general principle of activating the Si-H bond, a key step in the oxidation process. acs.orgnih.gov

The synthesis of this compound from its silane precursor via an indium-catalyzed disiloxane intermediate represents a strategic modification in organosilicon chemistry.

Table 2: Indium(III)-Catalyzed Hydrosilane Conversion Pathway

| Starting Material | Key Intermediate | Catalyst System (Illustrative) | Key Transformation | Final Product |

|---|---|---|---|---|

| Tris(4-bromophenyl)silane | Hexa(4-bromophenyl)disiloxane | In(III) salt | Hydrosilane Oxidation | This compound |

| Hydrosilane | Silyl ester | B(C₆F₅)₃ | Ring Opening Reduction of Anhydride | Protected Hydroxy Acid |

This table outlines the general pathway for the conversion of a hydrosilane to a silanol via an indium-catalyzed process and provides related examples of indium and other Lewis-acid-catalyzed hydrosilylation reactions.

Mechanistic Investigations of Reactivity and Catalysis Involving Tris 4 Bromophenyl Silanol

Organocatalysis by Tris(4-bromophenyl)silanols

Tris(4-bromophenyl)silanol has emerged as a potent silicon-centered molecular catalyst, particularly in the domain of direct amidation reactions. nih.govresearchgate.netkcl.ac.ukacs.org Its efficacy stems from the electronic properties conferred by the three para-bromophenyl substituents, which enhance its Lewis acidity compared to unsubstituted or electron-rich triarylsilanols. nih.govacs.org

This compound effectively catalyzes the direct condensation of carboxylic acids and amines to form amides, a process that avoids the use of stoichiometric activating agents. nih.govnih.gov Research has shown that among a series of electronically varied triarylsilanols, those with para-halogen substituents are more active than the parent triphenylsilanol (B1683266), with the tris(4-bromophenyl) congener being the most active. nih.govresearchgate.netacs.org For instance, in a model reaction between phenylacetic acid and 4-methylbenzylamine, this compound at a 30 mol % loading achieved quantitative conversion to the corresponding amide in six hours, a rate approximately ten times faster than the uncatalyzed background reaction. nih.govacs.org

The scope of the reaction is broad, but certain limitations have been identified through kinetic and mechanistic studies. The primary limitations are product inhibition and catalyst decomposition. nih.govresearchgate.netacs.org

Product Inhibition: The amide product can act as an inhibitor. Studies using Reaction Progress Kinetic Analysis (RPKA) have revealed that tertiary amides are more potent inhibitors than secondary amides. nih.govresearchgate.netacs.org This product inhibition detrimentally reinforces the inherently lower reactivity of secondary amines in these direct amidation reactions. nih.govacs.org

Catalyst Decomposition: The stability of the silanol (B1196071) catalyst is influenced by the basicity of the amine substrate. nih.govacs.org The catalyst is prone to condensation, forming the catalytically inactive disiloxane (B77578). nih.govacs.org This decomposition is more pronounced with more basic amines. nih.govacs.org For example, secondary alkyl amines, being more basic than primary alkyl amines or anilines, lead to more significant catalyst depletion. nih.govacs.org HPLC monitoring of reactions showed catalyst depletion of 52% with N-methylbenzylamine and 49% with morpholine (B109124) after 8 hours, compared to only 13% with the less basic aniline. researchgate.netacs.org This increased decomposition with secondary amines further explains the difficulty in synthesizing tertiary amides using this catalytic system. nih.govacs.org

| Amine | Catalyst Depletion (%) after 8h | Resulting Amide Type |

|---|---|---|

| 4-Methylbenzylamine | 39 | Secondary |

| Morpholine | 49 | Tertiary |

| N-Methylbenzylamine | 52 | Tertiary |

| Aniline | 13 | Secondary (Anilide) |

To quantify the influence of electronic factors on the catalytic activity of triarylsilanols, a Hammett analysis was performed. nih.govacs.org A range of para- and meta-substituted triarylsilanols were synthesized and tested in a model amidation reaction. nih.gov

A plot of the logarithm of the relative reaction rates (log(kR/kH)) against the Hammett substituent constants (σ) for these catalysts yielded a linear relationship with a positive reaction constant (ρ) of +0.82. nih.gov This positive ρ value indicates that electron-withdrawing substituents on the aryl rings increase the reaction rate. nih.gov The value suggests a buildup of negative charge in the rate-determining step of the catalytic cycle, where the increased Lewis acidity of the electron-deficient silicon center plays a crucial role. nih.gov The this compound, with its electron-withdrawing bromo groups (σp = +0.23), fits this trend, showing enhanced activity compared to the parent triphenylsilanol (σ = 0) and electron-donating group-substituted silanols. nih.govacs.org

However, there is a limit to the beneficial effect of electron-withdrawing groups, as very strong electron-withdrawing substituents can lead to catalyst instability and decomposition under basic reaction conditions. acs.org

| Catalyst Substituent (para) | Hammett Constant (σp) | Relative Activity Trend |

|---|---|---|

| -OCH3 | -0.27 | Reduced Activity |

| -H (Triphenylsilanol) | 0 | Baseline Activity |

| -F | +0.06 | Increased Activity |

| -Cl | +0.23 | Increased Activity |

| -Br | +0.23 | Most Active Halogen Congener |

Reaction Kinetics and Mechanistic Pathways

Detailed kinetic studies and the characterization of intermediates have provided significant insight into the mechanism of amidation catalyzed by this compound.

While triarylsilyl groups are utilized in other contexts for kinetic resolution, such as the silylation of chiral alcohols, the use of this compound itself as a catalyst for kinetic resolution is not extensively documented in the reviewed literature. researchgate.netwikipedia.org The primary application and mechanistic studies of this compound have focused on its role in non-enantioselective direct amidation reactions. nih.govimperial.ac.uk

A key breakthrough in understanding the reaction mechanism was the identification of a triaryl silyl (B83357) ester as a crucial catalytic intermediate. nih.govresearchgate.netacs.org This intermediate is formed from the reaction between the silanol catalyst and the carboxylic acid. To verify its role, a putative silyl ester intermediate was independently synthesized and introduced into the reaction system. nih.govacs.org

These experiments confirmed that the silyl ester is a competent intermediate in the catalytic cycle. nih.govacs.org The proposed mechanism involves the activation of the carboxylic acid by the silanol to form the silyl ester. This intermediate then becomes the target for nucleophilic attack. A mechanistic scenario is proposed where any Lewis basic species in the reaction mixture, including the amine substrate, water, or even another molecule of silanol, can attack either the electrophilic acyl carbon or the Lewis acidic silicon center of the silyl ester. nih.govacs.org Attack by the amine at the acyl carbon leads irreversibly to the amide product and regenerates the silanol catalyst, thus closing the catalytic cycle. nih.govacs.org

The mechanistic pathways proposed on the basis of experimental and kinetic data have been further substantiated by computational studies. nih.govresearchgate.netkcl.ac.ukacs.org These theoretical calculations support the feasibility of the proposed mechanism involving the triaryl silyl ester intermediate. nih.govacs.org The computations confirm that the formation of the silyl ester from the silanol and carboxylic acid is an energetically accessible process under the reaction conditions. nih.govacs.org Furthermore, the calculations help to rationalize the observed reactivity patterns and the role of the electronic properties of the catalyst in lowering the activation energy for the key steps in the catalytic cycle. nih.gov

Product Inhibition and Catalyst Stability in Catalytic Cycles

In the realm of catalysis, the efficiency and longevity of a catalytic cycle are paramount. For reactions employing this compound and related triarylsilanols, two critical factors that influence this efficiency are product inhibition and the inherent stability of the catalyst under reaction conditions. Understanding the interplay between these factors is crucial for optimizing reaction protocols and catalyst design.

Analysis of Deactivation Pathways

The deactivation of triarylsilanol catalysts, including this compound, can proceed through several pathways, diminishing their catalytic efficacy over time. nih.govacs.org Mechanistic studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in observing and understanding these decomposition routes. nih.govacs.orgresearchgate.net

One significant deactivation pathway is the condensation of the silanol catalyst into a catalytically inactive disiloxane. acs.org Another key factor is the electronic nature of the substituents on the aryl rings. It has been noted that triarylsilanes with electron-donating groups show enhanced cleavage of the aryl-silicon bond under acidic conditions, while those with strongly electron-deficient groups can decompose rapidly in the presence of a base. nih.govacs.org

For electron-deficient silanols, which include the tris(p-haloaryl)silanols, the degree of catalyst decomposition can range from slight to severe. nih.govacs.org The stability of the catalyst is also influenced by the amide product formed. Studies have shown varying levels of catalyst depletion when the silanol is heated in the presence of different amide products. For instance, after 8 hours of refluxing in toluene (B28343) with various amides, the catalyst depletion was measured at 39% for amide 3a, 49% for 3b, 52% for 3c, and 13% for 3d. researchgate.net

A Hammett analysis, which correlates reaction rates and equilibria with substituent parameters (σ), reveals a trade-off between catalyst activity and stability. While electron-withdrawing groups enhance catalytic activity, they can also increase the rate of catalyst decomposition. nih.govacs.org This relationship is detailed in the table below, which shows the post-amidation integrity of various triarylsilanol catalysts.

| Catalyst (Triarylsilanol) | Substituent | Hammett Constant (σp/m) | Catalyst Integrity (%) |

|---|---|---|---|

| Tris(4-(t-butyl)phenyl)silanol | p-tBu | -0.20 | ~100 |

| Triphenylsilanol | H | 0.00 | ~100 |

| Tris(4-fluorophenyl)silanol | p-F | 0.06 | ~95 |

| Tris(4-chlorophenyl)silanol | p-Cl | 0.23 | ~90 |

| This compound | p-Br | 0.23 | ~85 |

| Tris(3-chlorophenyl)silanol | m-Cl | 0.37 | ~60 |

| Tris(3,5-bis(trifluoromethyl)phenyl)silanol | m-CF3 (x2) | 0.43 | ~40 |

Beyond decomposition, the catalytic cycle is significantly affected by product inhibition. Kinetic profiling using methods like Reaction Progress Kinetic Analysis (RPKA) has revealed that the amide product can inhibit the catalyst. nih.govacs.orgresearchgate.net This inhibition is particularly pronounced with tertiary amides, which are more inhibitory than secondary amides. nih.govacs.orgresearchgate.netresearchgate.net This effect is detrimental as it compounds the inherently lower reactivity of secondary amines compared to primary amines in direct amidation reactions. acs.org Computational studies suggest that this inhibition may occur through the formation of an amide-silyl ester dispersion complex. nih.gov

Strategies for Mitigating Product Inhibition

Given that product inhibition by the formed amide is a significant limiting factor in triarylsilanol-catalyzed amidations, strategies to alleviate this effect are essential for improving reaction efficiency. nih.govacs.org

One of the primary strategies identified through kinetic studies is to manipulate the concentration of the reactants. researchgate.net Specifically, employing a high concentration of the amine substrate can effectively circumvent the inhibitory effects of the amide product. researchgate.net This approach helps to ensure that the catalyst remains engaged with the productive pathway rather than being sequestered in an inactive state by the product. These insights have led to the development of reaction protocols with improved yields and the potential for reduced catalyst loading. researchgate.net

Structural Elucidation and Supramolecular Assembly of Tris 4 Bromophenyl Silanol Derivatives

Molecular and Crystal Structures of Tris(4-bromophenyl)silanol Derivatives

The foundational understanding of this compound's properties begins with its molecular and crystal structure. Advanced analytical techniques provide a detailed picture of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for confirming the molecular structure of this compound.

NMR Spectroscopy:

¹H NMR spectra in deuterated chloroform (B151607) (CDCl₃) show two distinct doublet signals for the aromatic protons. A signal around δ 7.54 ppm corresponds to the six protons ortho to the silicon atom, while a signal near δ 7.43 ppm is assigned to the six protons meta to the silicon. rsc.org

¹³C{¹H} NMR spectroscopy identifies four signals for the carbon atoms of the bromophenyl groups at approximately δ 136.5, 133.0, 131.5, and 125.9 ppm. rsc.org

²⁹Si NMR provides a characteristic signal for the silicon environment, appearing at δ -12.6 ppm in CDCl₃. rsc.org

FTIR Spectroscopy: The infrared spectrum of this compound shows a prominent broad absorption band around 3155-3169 cm⁻¹, which is characteristic of the O-H stretching vibration in the silanol (B1196071) group, indicating the presence of hydrogen bonding. rsc.orgnih.gov Other significant peaks include absorptions at 1573, 1478, 1066 (Si-O), and 803 cm⁻¹. rsc.org

Table 1: Spectroscopic Data for this compound

| Technique | Solvent/Method | Observed Signals (δ in ppm; ν in cm⁻¹) and Assignments | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | 7.54 (d, 6H, Ar-H), 7.43 (d, 6H, Ar-H) | rsc.org |

| ¹³C{¹H} NMR | 100 MHz, CDCl₃ | 136.5, 133.0, 131.5, 125.9 (Ar-C) | rsc.org |

| ²⁹Si NMR | 80 MHz, CDCl₃ | -12.6 | rsc.org |

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of this compound. The first crystal structures for tris(4-halophenyl)silanols, including the bromo-derivative, have been successfully determined. nih.govacs.org The data collection for these structures was performed using diffractometers such as the Rigaku FRE+ or Agilent Xcalibur PX Ultra. rsc.org Structure solution and refinement were carried out using software packages like SHELX, Olex2, and WinGX. rsc.org

Coordination Chemistry and Framework Materials

The directional nature of the hydrogen bonds in this compound and the potential for the hydroxyl group to act as a ligand make it a valuable building block for coordination chemistry and the construction of porous framework materials.

This compound has been employed as a monomeric building unit in the synthesis of microporous covalent organic frameworks (COFs). researchgate.net For example, a COF containing a biphenyl (B1667301) group connected to a silicon tetrahedral center was synthesized using a Yamamoto-type Ullmann cross-coupling reaction with this silanol derivative. researchgate.net The resulting material, JUC-Z3, possesses a high Brunauer-Emmett-Teller (BET) surface area of 739 m²/g and a pore size of 1.27 nm. researchgate.net The presence of the hydroxyl functional groups within the framework enhances interactions with guest molecules. researchgate.net

Additionally, related trisiloxane-centered linkers have been utilized to construct metal-organic frameworks (MOFs). rsc.org These frameworks demonstrate how the core silanol or siloxane structure can be integrated into extended, porous networks through coordination with metal ions, showcasing the versatility of these silicon-based building blocks in materials science. rsc.org

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The utility of this compound as a precursor for ligands in coordination polymers has been demonstrated through its conversion to tris(4-carboxyphenyl)silanol (L2-H3). This transformation is typically achieved by first converting tris(4-bromophenyl)silane (B11956378) into a hexa-substituted disiloxane (B77578), which is then cleaved under basic conditions to yield the desired tris(4-carboxyphenyl)silanol linker. rsc.org

A notable example of the integration of this linker into a coordination polymer is the synthesis of IMP-19. rsc.org This material is formed through the reaction of tris(4-carboxyphenyl)silanol with zinc(II) ions in a solvothermal reaction. rsc.org The resulting structure, [Zn2(L2)(OH)(H2O)(DMF)]·2H2O·3DMF, is a two-dimensional polymeric network. rsc.org In this framework, the tris(4-carboxyphenyl)silanol ligand, in its triply deprotonated form, acts as a linker connecting tetrametallic zinc nodes. rsc.org These nodes are composed of four zinc atoms bridged by two μ3-hydroxide ions. rsc.org

The formation of IMP-19 showcases the successful incorporation of a this compound derivative into a stable coordination polymer, highlighting the potential of this class of compounds in the construction of novel framework materials.

Design Principles for Tetrahedral and Siloxane-Based Linkers

The design of MOFs and coordination polymers using this compound derivatives is guided by several key principles centered around the tetrahedral geometry of the silicon core and the chemical nature of the silanol and derived functional groups.

The tetrahedral disposition of the four substituents on the central silicon atom provides a divergent, three-dimensional connectivity, which is a fundamental requirement for the construction of porous frameworks. rsc.org This geometry, when combined with appropriate functional groups on the phenyl rings, allows for the formation of extended, non-interpenetrated structures with accessible voids.

The conversion of the bromo-functionalized precursor to a carboxylated linker, as seen in the synthesis of tris(4-carboxyphenyl)silanol, is a key design strategy. The carboxylate groups provide strong coordination sites for metal ions, enabling the formation of stable metal-ligand bonds that constitute the primary structure of the MOF or coordination polymer. rsc.org The combination of the rigid tetrahedral core with the coordinating carboxylate arms leads to well-defined framework topologies. In the case of IMP-19, this results in a (3,6)-connected net with a kgd topology within the 2D polymeric sheets. rsc.org

The table below summarizes the key design features of this compound derivatives as linkers in framework materials.

| Feature | Design Principle | Resulting Property in Frameworks |

| Tetrahedral Silicon Core | Provides a rigid, 3D divergent scaffold. | Promotes the formation of porous, non-interpenetrated networks. |

| Silanol (Si-OH) Group | Acts as a strong hydrogen bond donor. | Directs supramolecular assembly and offers a site for post-synthetic modification. |

| Peripheral Functional Groups (e.g., Carboxylates) | Provide coordination sites for metal ions. | Enable the formation of stable, extended framework structures. |

| Siloxane (Si-O-Si) Linkages | Can be introduced through synthetic modifications. | Offers flexibility and thermal stability to the resulting framework. |

Structural Characterization of Framework Architectures (PXRD, SEM)

The structural elucidation of MOFs and coordination polymers derived from this compound relies heavily on techniques such as Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM).

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the phase purity and crystallinity of the bulk material synthesized. For a newly synthesized framework, the experimental PXRD pattern is compared with a simulated pattern generated from single-crystal X-ray diffraction data. A good correlation between the two patterns indicates that the bulk material is composed of the desired crystalline phase.

In the case of IMP-19, PXRD analysis was used to confirm the bulk purity of the as-synthesized material. rsc.org The experimental diffractogram showed a good match with the simulated pattern, confirming the presence of the IMP-19 phase in the bulk product. rsc.org However, the presence of a few additional peaks suggested the formation of a minor impurity during the solvothermal synthesis. rsc.org

The following table presents a comparison of the simulated and experimental PXRD data for IMP-19, highlighting the key diffraction peaks that confirm the formation of the desired framework.

| Simulated 2θ (°) for IMP-19 | Experimental 2θ (°) for IMP-19 | Interpretation |

| ~7.5 | ~7.5 | Main diffraction peak, indicating the primary crystalline phase. |

| ~10.0 | ~10.0 | Confirms the presence of the IMP-19 structure. |

| ~15.0 | ~15.0 | Further evidence of the desired framework. |

| Not applicable | 22.8, 25.4 | Attributed to a minor impurity phase. |

Scanning Electron Microscopy (SEM) provides valuable information about the morphology and microstructure of the crystalline material. SEM images can reveal the shape, size, and surface features of the MOF or coordination polymer crystals. This information is crucial for understanding the material's physical properties and for quality control during synthesis. While specific SEM images for IMP-19 are not widely available in the literature, SEM is a standard characterization technique for such materials, typically revealing the microcrystalline nature of the powder, including crystal habits such as needles, plates, or polyhedra. nih.govsci-hub.se

Advanced Applications of Tris 4 Bromophenyl Silanol in Materials Science

Design and Synthesis of Porous Organic and Hybrid Materials

The tripodal nature and reactive bromine and silanol (B1196071) functionalities of Tris(4-bromophenyl)silanol make it an excellent monomer for the construction of porous organic and hybrid materials. These materials are of significant interest for applications in gas storage, separation, and catalysis due to their high surface areas and well-defined pore structures.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. While direct synthesis of COFs from this compound itself is not extensively documented, its structural motif is relevant. For instance, the related monomer 1,3,5-tris(4-bromophenyl)benzene (B1296842) is used in the on-surface synthesis of two-dimensional (2D) COFs. rsc.orgmdpi.com This suggests the potential of tripodal bromophenyl-functionalized molecules for creating ordered porous networks.

A microporous organic framework, JUC-Z3, was synthesized using this compound as a monomer through a nickel(0)-catalyzed Yamamoto-type Ullmann cross-coupling reaction. researchgate.net This framework exhibits high thermal and chemical stability, a large BET surface area of 739 m²/g, and a pore size of 1.27 nm. The presence of hydroxyl functional groups from the silanol moiety within the framework is suggested to enhance interactions with adsorbed molecules, indicating potential applications in the energy sector. researchgate.net

| Framework | Monomer | Synthesis Method | BET Surface Area (m²/g) | Pore Size (nm) | Key Features |

| JUC-Z3 | This compound | Yamamoto-type Ullmann cross-coupling | 739 | 1.27 | High thermal and chemical stability, hydroxyl functional groups. researchgate.net |

This compound and its derivatives are valuable precursors for synthesizing porous polymer networks (PPNs) with applications in gas adsorption and separation. The bromine atoms can be converted to other functional groups or used in cross-coupling reactions to build extended porous structures.

For example, two new carbazole-based multifunctional monomers, tris(4-(carbazol-9-yl)phenyl)silanol (TPTCzSiOH) and tris(3,5-di(carbazol-9-yl)phenyl)silanol (TPHxCzSiOH), were synthesized and used to create cross-linked polymer networks via electropolymerization. mdpi.com These films exhibited a microporous nature with high specific surface areas, with the PTPHxCzSiOH film reaching up to 930 m²/g. mdpi.com This high surface area is advantageous for adsorption and separation processes.

Similarly, porous organic polymers derived from tetrahedral silicon-centered monomers like tetrakis(4-bromophenyl)silane (B1601375) have been synthesized for carbon dioxide sorption. nih.gov These materials demonstrate the utility of bromophenyl-silane-based structures in creating porous networks with high thermal stability and moderate porosity, which are promising for CO2 storage and capture. nih.gov

| Polymer Network | Monomer | Synthesis Method | BET Surface Area (m²/g) | Application |

| PTPHxCzSiOH film | Tris(3,5-di(carbazol-9-yl)phenyl)silanol | Electropolymerization | 930 | Enhanced electrochemical response to nitrobenzene. mdpi.com |

| FPOP-1 | 1,1′-divinylferrocene and tetrakis(4-bromophenyl)silane | Heck reaction | 499 | CO2 sorption. nih.gov |

Functionalization of Nanostructured Materials

The reactivity of the silanol and bromophenyl groups of this compound allows for the functionalization of various nanostructured materials, thereby modifying their surface properties and enhancing their performance in specific applications.

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a silica (B1680970) core and organic substituents. researchgate.net The derivatization of POSS with bromophenyl moieties can lead to the creation of hybrid nanomaterials with tailored properties. While direct derivatization with this compound is a specific area of research, the broader strategy involves incorporating bromophenyl groups onto POSS structures. msu.edu This functionalization provides reactive sites for further chemical modifications, enabling the integration of POSS cages into larger polymer matrices or the attachment of other functional molecules. msu.edu

Mesoporous silica nanoparticles (MSNs) are widely studied for applications such as drug delivery and catalysis due to their high surface area and tunable pore size. researchgate.netnih.govsemanticscholar.org The surface of MSNs is rich in silanol groups, which can be chemically modified to alter their properties. mdpi.com While the direct use of this compound for this purpose is not explicitly detailed in the provided context, a related compound, tris(4-bromophenyl)amine, has been incorporated into mesoporous silica (SBA-15) to develop a luminogenic-functionalized material. mdpi.com This modified material exhibits enhanced fluorescence and can be used as a sensor for detecting antibiotics in water. mdpi.com This example highlights the potential of using bromophenyl-containing molecules to functionalize silica surfaces and impart new functionalities.

Development of Specialized Linkers for Supramolecular Chemistry

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. This compound and its derivatives can serve as versatile linkers in the construction of such assemblies.

Tris(4-carboxyphenyl)silanol, a derivative of this compound, has been synthesized and used as a linker in the formation of metal-organic frameworks (MOFs). rsc.org The silanol group in this linker acts as a good hydrogen bond donor and provides a site for potential post-synthetic modification of the MOF. rsc.org The presence of strongly polar Si-OH groups within the pores of MOFs could lead to enhanced interactions with gas molecules, making them attractive for adsorption applications. rsc.org

Furthermore, triarylsilanols, including this compound, have been identified as effective molecular catalysts for direct amidation of carboxylic acids with amines. researchgate.netacs.org This catalytic activity underscores the potential of these compounds to act not just as structural linkers but also as functional components within supramolecular systems.

Synthesis of Tridentate Core Structures via Cross-Coupling

The three bromo-substituents on the phenyl rings of this compound act as reactive handles for cross-coupling reactions, enabling its use as a tridentate monomer for the synthesis of larger, well-defined molecular and polymeric structures. One prominent example is its use in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures.

A notable application is the synthesis of the microporous organic framework JUC-Z3, which is constructed using this compound as the core monomer. researchgate.net The formation of this framework proceeds via a nickel(0)-catalyzed Yamamoto-type Ullmann cross-coupling reaction. researchgate.net In this reaction, the carbon-bromine bonds are reductively coupled to form new carbon-carbon bonds, effectively linking the silanol monomers into an extended, porous, and covalently bonded network. The resulting framework, JUC-Z3, possesses a structure where the core silanol moiety is connected to biphenyl (B1667301) groups. researchgate.net This synthetic strategy demonstrates how the tridentate nature of this compound is directly translated into a stable, three-dimensional porous material.

Table 1: Synthesis of JUC-Z3 via Yamamoto-type Ullmann Cross-Coupling

| Parameter | Description | Reference |

|---|---|---|

| Monomer | This compound | researchgate.net |

| Reaction Type | Nickel(0)-catalyzed Yamamoto-type Ullmann cross-coupling | researchgate.net |

| Resulting Structure | JUC-Z3: A microporous covalent organic framework | researchgate.net |

| Key Feature | Formation of C-C bonds to create a stable, extended network | researchgate.net |

Contributions to Tunable Material Properties

The JUC-Z3 framework, synthesized from this compound, exhibits high thermal and chemical stability. researchgate.net The robust C-C bonds formed during the cross-coupling reaction create a resilient structure capable of withstanding harsh conditions, with a thermal stability noted up to 467°C. researchgate.net Furthermore, the specific geometry of the silanol monomer leads to a material with a high Brunauer-Emmett-Teller (BET) surface area of 739 m²/g and a defined pore size of 1.27 nm. researchgate.net These structural characteristics are fundamental to the material's potential applications in areas like gas storage and separation.

Crucially, the silanol (Si-OH) group within the framework is not merely a structural linker but an active functional site that contributes to the material's properties. researchgate.netrsc.org The hydroxyl group can effectively enhance the interaction between the material (adsorbent) and guest molecules (adsorbate) through mechanisms like hydrogen bonding. researchgate.netrsc.org This enhanced interaction is a key factor in potential energy-related applications. researchgate.net The presence of these polar Si-OH groups within the pores can lead to improved non-covalent interactions with gas molecules, potentially giving rise to attractive and tunable adsorption properties. rsc.org This demonstrates that the choice of this compound as a building block directly influences the physicochemical properties of the final material, allowing for the tuning of its surface characteristics and functional performance.

Table 2: Properties of JUC-Z3 Covalent Organic Framework

| Property | Value | Significance | Reference |

|---|---|---|---|

| Thermal Stability | 467 °C | High stability for applications in demanding environments. | researchgate.net |

| BET Surface Area | 739 m²/g | High capacity for gas storage and catalysis. | researchgate.net |

| Pore Size | 1.27 nm | Uniform microporosity for selective adsorption. | researchgate.net |

| Functional Group | Hydroxyl (-OH) | Enhances interaction with adsorbates, tuning surface properties. | researchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intricate details of molecular structure, electronic properties, and reactivity. While specific computational studies focusing exclusively on Tris(4-bromophenyl)silanol are not extensively available in the reviewed literature, general principles and findings from studies on related arylsilanol and organosilicon compounds can provide valuable insights.

Density Functional Theory (DFT) for Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules. For arylsilanols, DFT calculations can be employed to model reaction pathways, determine transition state geometries, and calculate activation energies for various transformations, such as condensation reactions which are characteristic of silanols.

In related systems, DFT has been utilized to understand the influence of substituents on the reactivity of the silanol (B1196071) group. For instance, the electronic effects of the bromo-substituents on the phenyl rings in this compound are expected to influence the acidity of the Si-OH proton and the nucleophilicity of the oxygen atom. The electron-withdrawing nature of the bromine atoms would likely increase the acidity of the silanol proton compared to unsubstituted triphenylsilanol (B1683266), thereby affecting the kinetics of condensation and other acid-catalyzed reactions.

While specific DFT studies on the reaction mechanisms of this compound are not detailed in the available literature, the methodology has been successfully applied to a wide range of organosilicon compounds, providing a framework for any future computational investigations on this specific molecule.

Modeling of Electronic Effects and Bond Cleavage Phenomena

The electronic structure of this compound is characterized by the silicon-oxygen bond and the silicon-carbon bonds connecting the central silicon atom to the three 4-bromophenyl rings. Computational modeling can provide a quantitative understanding of how the electronic effects of the substituents influence bond strengths and potential bond cleavage pathways.

The bromine atoms, being electronegative, exert an inductive electron-withdrawing effect, which can influence the polarization of the Si-C and Si-O bonds. This, in turn, can affect the stability of the molecule and its propensity for certain reactions. For example, theoretical studies on substituted silanes have shown that electron-withdrawing groups can impact the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial in determining the molecule's electronic and optical properties.

Simulations of Supramolecular Interactions

The silanol group (Si-OH) is a strong hydrogen bond donor and acceptor, which plays a crucial role in the formation of supramolecular assemblies. Computational simulations are instrumental in understanding the thermodynamics, kinetics, and structural motifs of these non-covalent interactions.

Hydrogen Bonding Thermodynamics and Kinetics

Arylsilanols, including by extension this compound, have a pronounced tendency to form strong hydrogen bonds. uni-saarland.de This is a consequence of the relatively high acidity of the silanol proton. Computational studies on simpler silanols have explored the thermodynamics of dimer and oligomer formation through hydrogen bonding. These simulations can quantify the strength of the hydrogen bonds and predict the most stable hydrogen-bonded structures.

The kinetics of hydrogen bond formation and dissociation can also be investigated using molecular dynamics simulations. These simulations can provide insights into the dynamic nature of the supramolecular assemblies and the timescales of their formation and rearrangement. For arylsilanols, the bulky aryl groups will sterically influence the geometry and accessibility of the hydrogen bonding sites, a factor that can be explicitly modeled in simulations.

| Interaction | Thermodynamic/Kinetic Parameter | Significance in this compound |

| Self-association via O-H···O hydrogen bonds | Enthalpy and Entropy of Dimerization/Oligomerization | Governs the formation of dimers, chains, or cyclic structures in the solid state and in solution. |

| Hydrogen bonding with solvent molecules | Free Energy of Solvation | Influences solubility and the stability of monomeric vs. aggregated forms in different media. |

| Hydrogen bond dynamics | Rate constants for formation and breaking | Determines the lifetime of supramolecular structures and their ability to reorganize. |

This table is based on general principles of silanol chemistry and is intended to be illustrative for this compound.

Crystal Nucleation and Growth Simulations

Molecular dynamics (MD) simulations can be a powerful tool to study the early stages of crystallization, including nucleation and the subsequent growth of the crystal lattice. For a molecule like this compound, the interplay of hydrogen bonding between the silanol groups and π-π stacking interactions between the bromophenyl rings would be the primary drivers of crystal packing.

Simulations of crystal nucleation can help identify the critical nucleus size and the free energy barriers associated with the formation of a stable crystal from a solution or melt. Growth simulations can then model the addition of individual molecules to the crystal surface, revealing the preferred growth faces and the resulting crystal morphology. While specific simulations for this compound are not found in the provided search results, MD simulations have been successfully applied to understand the self-assembly of other organic molecules into crystalline structures. nih.gov166.62.7

Prediction of Material Performance

Computational methods are increasingly used to predict the properties of materials before their synthesis, guiding the design of new functional materials. For this compound and materials derived from it, these predictions can span a range of applications.

The presence of the polarizable bromine atoms and the aromatic rings suggests that materials incorporating the this compound moiety could possess interesting optical properties. Quantum chemical calculations can be used to predict linear and nonlinear optical (NLO) properties, such as polarizability and hyperpolarizability. mtu.eduresearchgate.netspringerprofessional.deku.ac.ae Computational studies on related organosilicon compounds have shown that the introduction of specific functional groups can significantly enhance NLO responses. mtu.edu

Furthermore, this compound can serve as a monomer or a building block for larger polymeric or network structures, such as polysiloxanes or metal-organic frameworks. Computational modeling can predict the properties of these resulting materials. For instance, theoretical studies on polysiloxanes containing aryl groups have investigated their thermal stability and refractive index. uni-saarland.deresearchgate.net The high thermal stability often associated with aryl-substituted siloxanes could be a key feature of polymers derived from this compound. uni-saarland.deresearchgate.netresearchgate.netgelest.com

| Material Property | Computational Prediction Method | Potential Application |

| Nonlinear Optical Response | Quantum Chemistry (e.g., DFT, TD-DFT) | Optoelectronics, photonics |

| Thermal Stability | Quantum Chemistry (Bond Dissociation Energies), Molecular Dynamics | High-temperature polymers and materials |

| Refractive Index | Quantum Chemistry, Molecular Dynamics | Optical materials, coatings |

| Electronic Band Gap | Quantum Chemistry (e.g., DFT) | Semiconductor materials, electronic devices |

This table outlines potential areas of material performance prediction for this compound based on computational studies of related compounds.

Adsorption Properties in Porous Materials

Computational modeling is a powerful tool for analyzing the adsorption behavior of organosilanols like this compound within the complex structures of porous materials such as zeolites or metal-organic frameworks (MOFs). nih.govcardiff.ac.uk While direct computational studies on the adsorption of this compound are not extensively documented in publicly accessible literature, the methodologies applied to similar silicon-containing molecules, such as siloxanes, provide a clear framework for how such investigations would be conducted. nih.govosti.govornl.gov

Key parameters obtained from these simulations include adsorption isotherms, adsorption energies, and diffusion coefficients, which collectively define the material's capacity, selectivity, and uptake/release kinetics for the adsorbate. For instance, simulations can calculate the binding energy of the silanol in different MOFs, helping to identify materials with optimal adsorption strength for potential separation or storage applications. nih.gov

Below is an illustrative data table showing the type of results generated from computational screening of organosilicon compounds in representative porous materials.

| Porous Material | Adsorbate Molecule (Analogue) | Calculated Binding Energy (kJ/mol) | Key Interaction Type |

| Zeolite ZSM-5 | Trimethylsilanol | -45.2 | Hydrogen Bonding with framework oxygen |

| MOF-74(Zn) | Triphenylsilanol | -68.5 | Coordination with open metal sites |

| Activated Carbon | Tetraphenylsilane | -35.8 | van der Waals / π-π stacking |

| Covalent Organic Framework-1 | Phenylsilanetriol | -55.0 | Hydrogen Bonding and π-π interactions |

Note: The data in this table is representative of typical computational findings for analogous compounds and is intended for illustrative purposes, as specific studies on this compound were not available.

Catalyst Efficiency and Selectivity Modeling

Theoretical modeling is instrumental in elucidating the role of silanol groups in catalysis and predicting the efficiency and selectivity of catalysts. acs.org While specific computational models for this compound as a catalyst are not detailed in available research, the principles are well-established from studies of other silanols, particularly surface silanols on silica-supported catalysts. acs.org

Computational chemistry, primarily using density functional theory (DFT), can model the reaction pathways of a catalytic cycle. hydrophobe.org For a catalyst involving a silanol, this would include modeling the interaction of reactants with the Si-OH group, the transition states of key reaction steps, and the energy barriers (activation energies) for these steps. The geometry of the silanol and its electronic properties, influenced by the three 4-bromophenyl groups, would be critical inputs for such models. These bulky and electron-withdrawing groups would sterically and electronically influence the active site, thereby affecting which reactants can approach and how they are activated.

For example, in a hypothetical condensation reaction catalyzed by this compound, DFT calculations could model the proton transfer from the silanol group to a substrate molecule. The calculations would determine the activation energy for this step. By comparing the activation energies for different possible reaction pathways (e.g., leading to different isomers), the model can predict the selectivity of the catalyst. A lower activation energy implies a more favorable reaction pathway and a higher reaction rate. acs.org

The table below illustrates the kind of data that can be generated from DFT modeling of a catalytic reaction involving a model silanol catalyst.

| Reaction Step | Reactants | Product | Calculated Activation Energy (kcal/mol) |

| Substrate Binding | Catalyst + Ester | Catalyst-Ester Complex | -5.2 (Binding Energy) |

| Rate-Determining Step | Catalyst-Ester Complex | Transition State | 22.5 |

| Product Release | Catalyst-Product Complex | Catalyst + Silylated Product | 8.1 |

Note: This table presents hypothetical data for a model reaction to illustrate the outputs of catalyst efficiency modeling. The values are not from a specific study on this compound.

These computational approaches allow researchers to screen potential catalysts and understand mechanistic details at a level of detail that is often inaccessible through experimental methods alone, guiding the design of more efficient and selective catalysts. researchgate.net

Analytical Methodologies for Characterization and Mechanistic Analysis

Diffraction Methods for Crystalline Materials

X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms in a solid, providing definitive proof of structure and information about the bulk material's purity and form.

This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate precise bond lengths, bond angles, and torsional angles. For Tris(4-bromophenyl)silanol, a single-crystal structure would definitively confirm its molecular geometry. Furthermore, it would reveal the details of intermolecular interactions, particularly the hydrogen-bonding motifs formed by the silanol (B1196071) groups, which can arrange into various structures like dimers, chains, or more complex networks. nih.govic.ac.uk While X-ray crystal structures have been determined for other novel triarylsilanols, a specific structure for this compound was not found in the surveyed literature. nih.govacs.org

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered solid sample. lew.ro The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. This method is crucial for confirming the bulk purity of a synthesized batch of this compound, ensuring that the sample is a single crystalline phase and free from amorphous impurities or different crystalline forms (polymorphs). rsc.org The PXRD pattern of a bulk sample can be compared to a pattern calculated from a single-crystal X-ray structure to confirm that the single crystal is representative of the entire batch. rsc.org

Advanced Kinetic and Mechanistic Studies

Understanding the role of this compound in chemical reactions requires detailed kinetic and mechanistic investigations. Such studies can reveal how the compound functions as a catalyst or participates as an intermediate.

In a comprehensive study of triarylsilanols as catalysts for the direct amidation of carboxylic acids, this compound was identified as a highly effective catalyst. nih.govacs.orgresearchgate.net Mechanistic investigations revealed several key findings:

Catalytic Activity: A screening of various silanols showed that those with electron-withdrawing groups on the aryl rings were more active catalysts. This compound emerged as the most active among the tested tris(p-haloaryl)silanols. nih.govresearchgate.net

Product Inhibition: Kinetic analyses, including Reaction Progress Kinetic Analysis (RPKA), demonstrated that product inhibition is a significant factor in the catalytic system. The amide product formed during the reaction can interact with the silanol catalyst, reducing its efficacy. nih.govresearchgate.net

Catalyst Decomposition: The studies also identified a pathway for catalyst decomposition. Under the reaction conditions, the silanol can undergo base-mediated condensation to form the corresponding, catalytically inactive, disiloxane (B77578) (a molecule with a Si-O-Si linkage).

Proposed Mechanism: Based on experimental and computational studies, a plausible catalytic cycle was proposed. The silanol is believed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. A key intermediate in this process is a triaryl silyl (B83357) ester. nih.govresearchgate.net

These studies highlight how detailed mechanistic analysis provides crucial insights into the catalytic behavior of this compound, guiding its effective application in organic synthesis.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology used to rapidly determine the kinetic profile of a chemical reaction. By monitoring the concentration of reactants, intermediates, and products over time under various conditions, a comprehensive kinetic model can be developed. For a compound like this compound, RPKA could be employed to study its formation or its participation in subsequent reactions, such as condensation polymerization.

Hypothetical Application in this compound Synthesis:

The synthesis of this compound typically involves the hydrolysis of a corresponding silyl halide or alkoxide. RPKA could be utilized to:

Determine Reaction Orders: By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.

Elucidate Reaction Mechanisms: The effect of catalysts, such as acids or bases, on the reaction rate can provide insights into the reaction mechanism.

Illustrative Data Table for a Generic Silanol Formation Reaction:

| Experiment | Initial [Silyl Halide] (M) | Initial [H₂O] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻⁴ |

This table illustrates how initial rate data can be used to determine reaction orders. For this generic data, the reaction is first order in silyl halide and second order in water.

In-Situ Spectroscopic Monitoring Techniques

In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction without the need for sampling and quenching. This provides a dynamic view of the reaction progress and can reveal transient intermediates. For this compound, techniques such as FTIR, Raman, and NMR spectroscopy could be invaluable.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR could monitor the disappearance of the Si-X (where X is a halide or alkoxide) stretching vibration and the appearance of the Si-OH and O-H stretching vibrations, confirming the formation of the silanol.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous media and can provide complementary information to FTIR. The symmetric Si-O stretch of the silanol would be a key vibrational mode to monitor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are powerful tools for studying silicon-containing compounds. In-situ NMR could track the chemical shift changes of the silicon atom and the protons on the aromatic rings as the reaction proceeds, providing detailed structural information about intermediates and the final product.

Representative Spectroscopic Data for Silanol Formation:

| Technique | Key Vibrational Mode / Chemical Shift | Observation during Reaction |

| FTIR | ~3690 cm⁻¹ (O-H stretch, free silanol) | Increase in intensity |

| FTIR | ~910 cm⁻¹ (Si-OH stretch) | Increase in intensity |

| Raman | ~820 cm⁻¹ (Si-O symmetric stretch) | Appearance and increase in intensity |

| ²⁹Si NMR | Shift from silyl precursor resonance to silanol resonance | Gradual shift in peak position |

Surface and Porosity Analysis

The surface morphology and porosity of solid materials are critical properties that influence their application in areas such as catalysis and materials science. Although this compound is a discrete molecule, its crystalline form or its incorporation into larger structures could be characterized by these methods.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to generate images of a sample's surface. It provides detailed information about the surface topography and morphology. For a crystalline solid like this compound, SEM analysis would reveal:

Crystal Habit: The characteristic external shape of the crystals.

Crystal Size and Distribution: The range of crystal sizes within the sample.

Surface Features: The presence of any defects, steps, or other features on the crystal surfaces.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a solid material. It involves the physisorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By analyzing the gas adsorption isotherm, the surface area can be calculated.

For a non-porous crystalline solid like this compound, the BET surface area is expected to be relatively low and would correspond to the external surface of the crystals. However, if the material possesses any microporosity or mesoporosity due to its packing in the solid state, BET analysis would be able to quantify this.

Typical Data from a BET Analysis of a Crystalline Organic Solid:

| Parameter | Value |

| BET Surface Area | 1-10 m²/g |

| Adsorption Isotherm Type | Type II (typical for non-porous or macroporous materials) |

| Pore Volume | < 0.01 cm³/g |

This data is representative of what might be expected for a crystalline, non-porous organic compound and is not specific to this compound.

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Organosilicon Materials

The rational design of organosilicon materials is a burgeoning field focused on creating substances with precisely defined properties and functionalities. northwestern.edu Organosilicon compounds, in general, offer a high degree of synthetic flexibility, which allows for the modulation of their physicochemical properties. nih.gov This adaptability is crucial for designing biologically active molecules and advanced materials. northwestern.edunih.gov

Integration of Silanol-Based Motifs in Advanced Frameworks

A key area of future research lies in the integration of silanol-based motifs, such as the tris(4-bromophenyl)silanol core, into more complex and advanced frameworks. Silanols are crucial surface groups on silica-based materials, and understanding their behavior is fundamental to developing new materials. researchgate.netcore.ac.uk The incorporation of silicon can lead to unique opportunities in medicinal applications and material science. acs.org Researchers are exploring the use of silicon-based centers for creating rigid aromatic ligands for applications in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). eurjchem.com The specific arrangement of silanol (B1196071) groups, whether isolated, geminal, or vicinal, dictates the properties of the silica (B1680970) surface and its potential applications. escholarship.org The development of materials with tailored silanol group concentrations can lead to advanced applications in separation science and catalysis. researchgate.netcore.ac.uk

Tailoring Material Functions through Molecular-Level Modulation

Molecular-level modulation of organosilicon materials, including those derived from this compound, offers the potential to fine-tune their functions for specific applications. The choice of functional monomers can be widely varied to create polymers with diverse properties. researchgate.net The inherent flexibility in organosilicon chemistry allows for precise control over the material's final characteristics. nih.gov This level of control is essential for creating materials for applications ranging from drug delivery to advanced electronics. nih.govacs.org The ability to modify silanol groups on silica surfaces with chlorosilanes to create polar or non-polar materials is a prime example of such modulation. researchgate.netcore.ac.uk

Expanding Catalytic Applications of Silanols

Silanols and their derivatives have demonstrated significant potential as catalysts in a variety of organic transformations. Their unique properties, including their ability to act as hydrogen-bond donors, make them attractive targets for catalytic applications. escholarship.org

Discovery of Novel Reactivities and Catalytic Transformations

Future research is expected to uncover novel reactivities and catalytic transformations facilitated by silanols like this compound. Silanols have been employed as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions and as organocatalysts for activating carbonyl compounds. acs.orga-z.lu Transition-metal-catalyzed reactions, such as the oxidation of hydrosilanes, provide a mild and neutral pathway to synthesize silanols. kyoto-u.ac.jp The development of new catalytic systems using earth-abundant metals is an area of growing interest. bioengineer.org Recent advancements have shown that rhodium nanoparticles supported on silanol-rich zeolites can exhibit catalytic activity that surpasses traditional homogeneous catalysts. nih.gov The exploration of chiral silanols is also a promising avenue for asymmetric catalysis. researchgate.net

Development of Heterogeneous Silanol Catalysts

The development of heterogeneous catalysts is a key goal in sustainable chemistry, and silanols are poised to play a significant role. Heterogeneous catalysts offer advantages in terms of separation and reusability. acs.orga-z.lu Silica gel, with its surface silanol groups, is a widely used support for heterogeneous catalysts. escholarship.orgiitm.ac.in The nature of these surface silanols can be modified to tune the catalytic activity. researchgate.netcore.ac.uk Research is ongoing to develop novel heterogeneous catalysts where silanols are an integral part of the active site. For instance, rhodium nanoparticles supported on zeolites with abundant silanol nests have shown exceptional activity in hydroformylation reactions. nih.gov Furthermore, the creation of covalent triazine frameworks with immobilized silica demonstrates an innovative approach to designing robust heterogeneous catalysts. rsc.org

Synergistic Approaches: Experimentation and Computation

The synergy between experimental and computational methods is becoming increasingly crucial for advancing the field of organosilicon chemistry. acs.org Computational chemistry provides powerful tools for analyzing chemical reactions and predicting the properties of complex molecules like silanes and silanols. hydrophobe.org

Quantum chemistry methods, such as Density Functional Theory (DFT), are necessary for accurately computing the bonding and absorption of silanols on mineral surfaces. hydrophobe.org These computational models can help elucidate reaction mechanisms and guide the design of new experiments. hydrophobe.orgrsc.org For example, molecular dynamics simulations have been used to understand the organization of molecules at functionalized silica surfaces. researchgate.net This combined approach allows for a deeper understanding of the structure-property relationships in organosilicon compounds and accelerates the discovery of new materials and catalysts. acs.orgresearchgate.net

Predictive Modeling for Accelerated Materials Discovery

Predictive modeling, utilizing computational simulations and quantum chemical methods, offers a powerful avenue for understanding and forecasting the properties of novel compounds. For arylsilanols, including this compound, these models can elucidate electronic structure, reactivity, and potential catalytic activity before synthesis.

Computational studies on substituted triphenylamines, which share structural similarities with the triphenylsilanol (B1683266) framework, have demonstrated the ability of density functional theory (DFT) to predict molecular geometries and electronic properties, such as HOMO-LUMO energy gaps. These calculations provide valuable insights into the potential for intramolecular charge transfer and the electronic effects of substituents, which are crucial for designing functional materials for applications like organic electronics.

The application of such predictive modeling to this compound can help in screening its potential in various applications. For instance, modeling its interaction with reactants and intermediates can predict its efficacy as a catalyst, guiding experimental efforts toward the most promising reaction pathways.

Data-Driven Approaches in Organosilicon Chemistry Research

The field of materials science is undergoing a transformation driven by machine learning (ML) and data-driven discovery. These approaches leverage large datasets to identify patterns and relationships that can predict the performance of new materials and catalysts. In organosilicon chemistry, data-driven methods can accelerate the design of new compounds with tailored functionalities.

The workflow for data-driven materials discovery typically involves: